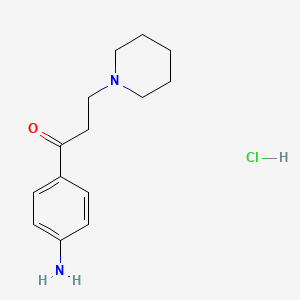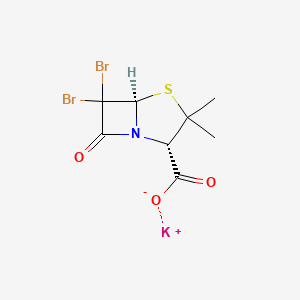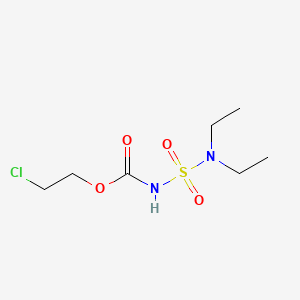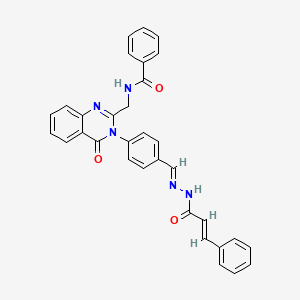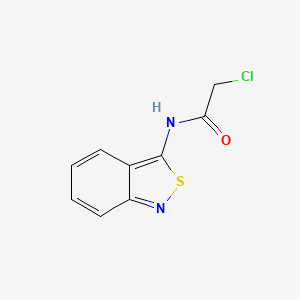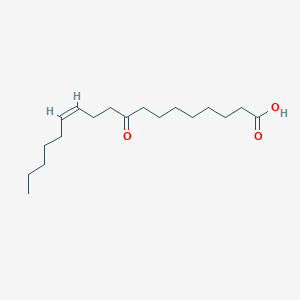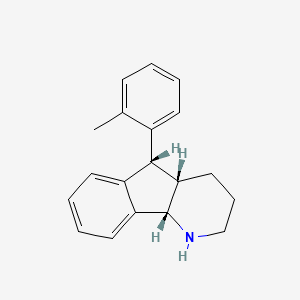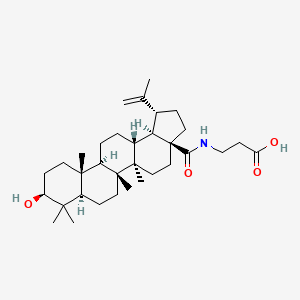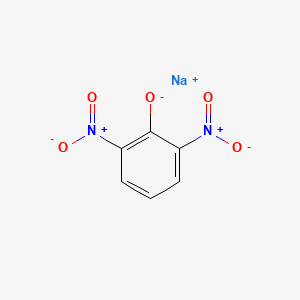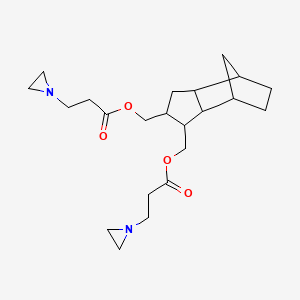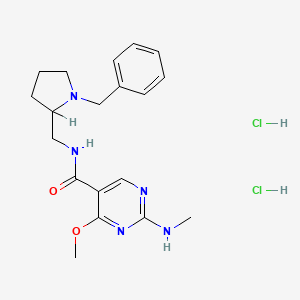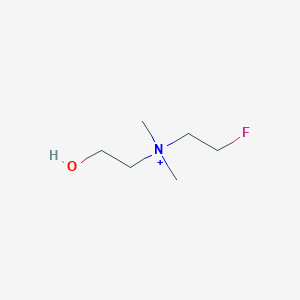
Fluoroethylcholine ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroethylcholine ion is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. It is particularly known for its application in positron emission tomography (PET) imaging, especially in the detection and monitoring of cancer. The compound is a derivative of choline, a vital nutrient that plays a crucial role in various biological processes, including cell membrane synthesis and neurotransmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoroethylcholine ion is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction of 18F-fluoride with 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine . The product is then trapped on a cation exchange cartridge and eluted with saline . This method ensures high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is automated to ensure consistency and efficiency. The process involves the use of an automated apparatus that facilitates the reaction and purification steps. This apparatus ensures that the final product is of high quality and suitable for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions: Fluoroethylcholine ion primarily undergoes nucleophilic substitution reactions. It can also participate in phosphorylation reactions within biological systems, where it is phosphorylated by choline kinase .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as 18F-fluoride, 1,2-ditosyloxy-ethane, and N,N-dimethylethanolamine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is the phosphorylated derivative, which is integrated into cellular phospholipids .
Aplicaciones Científicas De Investigación
Fluoroethylcholine ion has a wide range of applications in scientific research. It is extensively used in PET imaging for the detection and monitoring of various cancers, including prostate cancer . The compound’s ability to be incorporated into tumor cells through an active, carrier-mediated transport mechanism makes it particularly useful in oncology .
In addition to its applications in cancer imaging, this compound is also used in the study of metabolic processes and the development of new diagnostic tools. Its unique properties make it a valuable tool in both clinical and research settings .
Mecanismo De Acción
The mechanism of action of fluoroethylcholine ion involves its incorporation into cells through an active transport mechanism. Once inside the cell, it is phosphorylated by choline kinase, yielding a phosphoryl derivative . This derivative is then integrated into cellular phospholipids, primarily into a phosphatidyl derivative . This process allows for the visualization of tumor cells in PET imaging, as the compound accumulates in areas with high choline kinase activity .
Comparación Con Compuestos Similares
Fluoroethylcholine ion is similar to other choline derivatives, such as fluoromethylcholine and 11C-choline . it has unique properties that make it particularly useful in clinical applications. For instance, this compound has a greater extent of urinary excretion compared to fluoromethylcholine, which may require catheterization . Additionally, the longer half-life of 18F compared to 11C allows for more widespread use in clinical settings .
List of Similar Compounds:- Fluoromethylcholine
- 11C-choline
These compounds share similar mechanisms of action and applications but differ in their pharmacokinetic properties and clinical utility .
Propiedades
Número CAS |
479407-06-2 |
|---|---|
Fórmula molecular |
C6H15FNO+ |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1 |
Clave InChI |
HVTQGIFBNBMSGE-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCO)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



